molecular formula C21H23NO4S B2598196 ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1005281-92-4

ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2598196
CAS No.: 1005281-92-4
M. Wt: 385.48
InChI Key: FABZOJQAWLJUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a fused tetrahydrobenzo[b]thiophene core substituted with a methanoisoindole dione moiety and an ethyl carboxylate group. The compound is synthesized via multicomponent reactions or stepwise functionalization of tetrahydrobenzo[b]thiophene precursors, often involving cycloaddition or nucleophilic substitution strategies .

Key structural attributes include:

  • Tetrahydrobenzo[b]thiophene backbone: A partially saturated bicyclic system providing conformational flexibility.
  • Methanoisoindole-1,3-dione substituent: A rigid, electron-deficient moiety that may influence intermolecular interactions.
  • Ethyl carboxylate group: Enhances solubility and serves as a handle for further derivatization.

Properties

IUPAC Name

ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-3-26-21(25)17-13-7-4-10(2)8-14(13)27-20(17)22-18(23)15-11-5-6-12(9-11)16(15)19(22)24/h5-6,10-12,15-16H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABZOJQAWLJUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 193269-82-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₇H₁₄N₂O₇
  • Molecular Weight : 358.30 g/mol
  • InChIKey : JQPBWZAECBQIKQ-UHFFFAOYSA-N

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Wnt Signaling Pathway Inhibition : The compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for regulating cell proliferation and differentiation. Inhibition of this pathway can lead to enhanced cardiomyogenesis in human embryonic stem cells (hESCs) .
  • Antioxidant Activity : Studies have demonstrated that the compound possesses antioxidant properties that may protect against oxidative stress-induced cellular damage. This activity is linked to its ability to scavenge free radicals effectively.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase and carbonic anhydrase. These activities suggest potential applications in treating neurodegenerative diseases and other conditions where these enzymes play a critical role .

Biological Activity Overview

Activity TypeDescriptionReference
Cardiogenic Activity Induces cardiomyocyte differentiation in hESCs through Wnt pathway inhibition.
Antioxidant Activity Scavenges free radicals and protects cells from oxidative damage.General Knowledge
Enzyme Inhibition Inhibits acetylcholinesterase and carbonic anhydrase; potential neuroprotective effects.

Case Studies and Research Findings

  • Cardiomyogenesis in hESCs :
    • A study investigated the cardiogenic effects of the compound on hESCs. Results indicated a significant increase in cardiomyocyte differentiation when the compound was administered at specific concentrations (IC50 = 26 nM), highlighting its potential as a therapeutic agent for heart diseases .
  • Neuroprotective Effects :
    • Research focusing on enzyme inhibition profiles revealed that the compound effectively inhibited acetylcholinesterase (IC50 = 51 nM), suggesting its potential utility in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Antioxidant Capacity :
    • The compound was evaluated for its ability to combat oxidative stress in cellular models. It demonstrated a notable capacity to reduce reactive oxygen species (ROS), thereby protecting cellular integrity and function .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The structural features of the compound suggest it may interact with various biological targets associated with oncogenesis .

2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For example, its derivatives have shown promise in inhibiting carbonic anhydrase and acetylcholinesterase activities. These enzymes play crucial roles in various physiological processes and are often targeted for therapeutic interventions in conditions like glaucoma and Alzheimer's disease .

Materials Science Applications

1. Photochemical Properties
The unique structure of this compound contributes to its photochemical properties. Research has demonstrated that compounds with similar dioxo and thiophene functionalities can be used in photochemical cross-linking processes. This application is particularly relevant in the development of advanced polymeric materials that require enhanced stability and durability under UV exposure .

Biochemical Applications

1. Stem Cell Research
In the context of stem cell research, compounds that modulate Wnt signaling pathways have been identified as crucial for promoting cardiogenic differentiation from human embryonic stem cells. This compound's potential to influence these pathways opens avenues for its use in regenerative medicine and tissue engineering .

Case Studies

Study Objective Findings
Study on Anticancer PropertiesInvestigate the anticancer effects of related compoundsSignificant inhibition of tumor cell proliferation was observed with specific derivatives .
Enzyme Inhibition ProfilesEvaluate inhibition of carbonic anhydrase and acetylcholinesteraseCompounds showed promising inhibition profiles useful for therapeutic development .
Photochemical Cross-LinkingAssess the material properties of photochemically active compoundsDemonstrated enhanced stability and cross-linking efficiency under UV light exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydrobenzo[b]thiophene derivatives functionalized with heterocyclic or carbocyclic substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Key Comparative Insights:

Structural Variations and Bioactivity: The methanoisoindole dione group in the target compound differentiates it from derivatives like 6o (), which features a 4-hydroxyphenyl-substituted amino ester. This substitution may confer distinct electronic properties, influencing binding to biological targets such as enzymes or receptors .

Synthetic Efficiency: Yields for tetrahydrobenzo[b]thiophene derivatives vary widely (22–73%), influenced by steric hindrance and reaction conditions. The target compound’s synthesis may face challenges similar to 6o, where steric bulk from the methanoisoindole group could reduce yields .

Melting points for these derivatives range widely (153–278°C), reflecting differences in crystallinity driven by substituent polarity and hydrogen-bonding capacity .

Spectroscopic Characterization :

  • 1H NMR data for analogous compounds (e.g., δH 1.40 for ethyl groups in ) provide benchmarks for verifying the target compound’s structure .
  • HRMS validation, as seen for 6o (), is critical for confirming molecular integrity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

  • Methodological Answer: The compound’s benzo[b]thiophene core and fused methanoisoindole moieties suggest multi-step synthesis. A Gewald reaction (common for thiophene derivatives) may be employed, followed by cyclocondensation with a dioxo-methanoisoindole precursor. For purity optimization, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in methanol are recommended. Monitor intermediates via TLC and confirm final purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer: Use a combination of:

  • 1H/13C NMR: Assign peaks for methyl groups (δ ~1.3–1.8 ppm), ester carbonyls (δ ~165–170 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
  • IR Spectroscopy: Confirm carbonyl stretches (~1650–1700 cm⁻¹) and thiophene C-S bonds (~600–700 cm⁻¹).
  • LC-MS: Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Cross-reference with computational NMR predictions (e.g., ACD/Labs) to resolve ambiguities .

Q. What safety protocols are essential during handling?

  • Methodological Answer: Use PPE (nitrile gloves, lab coat, goggles) and conduct reactions in a fume hood. Avoid inhalation (respiratory toxicity risk) and skin contact (irritant). For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store at 2–8°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in its derivatization?

  • Methodological Answer: Perform DFT calculations (e.g., Gaussian 16) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the thiophene sulfur atom and ester carbonyl are likely nucleophilic/electrophilic centers. Use transition-state modeling (IRC analysis) to predict reaction pathways for functionalization (e.g., alkylation, halogenation). Validate with kinetic studies (e.g., Arrhenius plots) .

Q. What experimental design strategies resolve contradictions between theoretical and empirical solubility data?

  • Methodological Answer: Employ a factorial design (e.g., 2³ design) to test variables: solvent polarity (DMSO vs. ethanol), temperature (25°C vs. 50°C), and pH (neutral vs. acidic). Measure solubility via UV-Vis spectroscopy (λmax ~250–300 nm). Statistically analyze interactions using ANOVA. If discrepancies persist, refine computational solvation models (e.g., COSMO-RS) with experimental dielectric constants .

Q. How does the methanoisoindole moiety influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer: Synthesize analogs lacking the methanoisoindole group and compare bioactivity (e.g., antimicrobial assays against S. aureus). Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial dihydrofolate reductase). Corrogate results with Hammett σ values to quantify electronic effects of substituents .

Q. What advanced separation techniques improve yield in scaled-up synthesis?

  • Methodological Answer: Replace column chromatography with centrifugal partition chromatography (CPC) for preparative-scale purification. Optimize biphasic solvent systems (e.g., heptane/ethyl acetate/methanol/water) using the “Arizona” solvent selection method. For enantiomeric resolution, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.